![molecular formula C7H14Cl2N4 B2868467 5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride CAS No. 2173638-18-9](/img/structure/B2868467.png)
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride
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Description
5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The 1,2,4-triazole derivatives have shown promise in various scientific research applications, particularly in the synthesis of biologically active compounds. Research has demonstrated the effectiveness of 1,2,4-triazole derivatives in antibacterial and surface activity. For example, studies have outlined the synthesis of such derivatives with potential antimicrobial activity, highlighting their utility as surface-active agents (El-Sayed, 2006). Additionally, these compounds have been evaluated for their antimicrobial and antioxidant activities, with certain pyridyl substituted thiazolyl triazole derivatives showing significant antibacterial and antioxidant effects (Tay et al., 2022).
Synthesis and Characterization of Coordination Frameworks
1,2,4-Triazole derivatives have also been used to create iron(II) and zinc(II) coordination frameworks, exploring their magnetic and luminescent properties. These studies provide insights into the potential for developing new materials with desirable magnetic and optical properties (Zhai et al., 2016).
Inhibition of Corrosion
In the field of materials science, 1,2,4-triazole derivatives have been investigated for their corrosion inhibition properties. For instance, the adsorption of these derivatives on mild steel surfaces in hydrochloric acid solutions has been studied, revealing their potential to protect against corrosion and dissolution (Bentiss et al., 2007).
Antimicrobial and Anticancer Evaluation
Moreover, novel 1,2,4-triazoles have been synthesized and assessed for their antimicrobial and anticancer activities. Research in this area underscores the versatility of 1,2,4-triazole derivatives in developing compounds with potential therapeutic applications (Bondock & Gieman, 2015).
properties
IUPAC Name |
5-methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-5-9-7(11-10-5)6-3-2-4-8-6;;/h6,8H,2-4H2,1H3,(H,9,10,11);2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDDRPFBMHLWCU-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NN1)[C@H]2CCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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